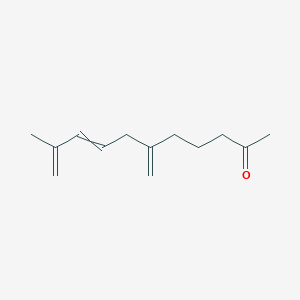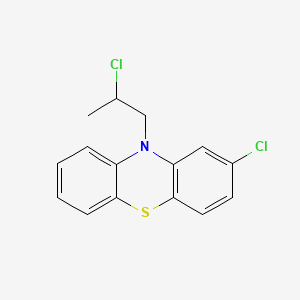
2-Chloro-10-(2-chloropropyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-(2-chloropropyl)phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. Phenothiazine derivatives have been widely studied for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Vorbereitungsmethoden
The synthesis of 2-Chloro-10-(2-chloropropyl)phenothiazine typically involves the alkylation of 2-chlorophenothiazine. One common method includes the reaction of 2-chlorophenothiazine with 1-(2-chloropropyl)-4-methylpiperazine in the presence of a base such as sodium amide . The reaction conditions usually involve heating the reactants to facilitate the alkylation process.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity. For example, the cyclization of m-chloro diphenylamine with sulfur in the presence of iodine as a catalyst can produce 2-chlorophenothiazine, which can then be further alkylated to obtain the desired compound .
Analyse Chemischer Reaktionen
2-Chloro-10-(2-chloropropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-10-(2-chloropropyl)phenothiazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-10-(2-chloropropyl)phenothiazine involves its interaction with various molecular targets. It primarily acts by blocking dopamine receptors in the brain, which contributes to its antipsychotic effects . Additionally, it may interact with other neurotransmitter receptors, including histaminergic and cholinergic receptors, leading to its antiemetic and antihistaminic properties .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-10-(2-chloropropyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic and antiemetic effects, chlorpromazine is widely used in clinical settings.
Prochlorperazine: This compound is used to treat severe nausea and vomiting and has similar pharmacological properties.
Perphenazine: Another phenothiazine derivative with antipsychotic and antiemetic effects.
Eigenschaften
CAS-Nummer |
101976-28-7 |
|---|---|
Molekularformel |
C15H13Cl2NS |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
2-chloro-10-(2-chloropropyl)phenothiazine |
InChI |
InChI=1S/C15H13Cl2NS/c1-10(16)9-18-12-4-2-3-5-14(12)19-15-7-6-11(17)8-13(15)18/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
WMLOGBMMUXVWHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


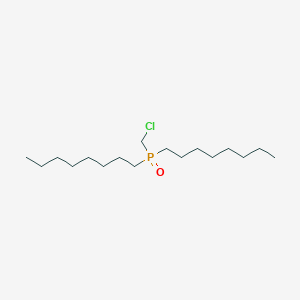
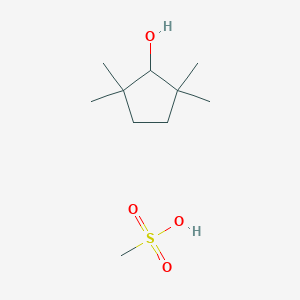

![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
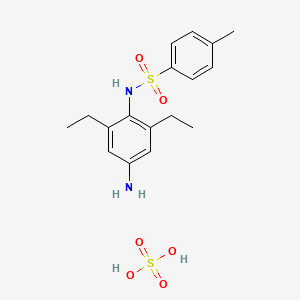
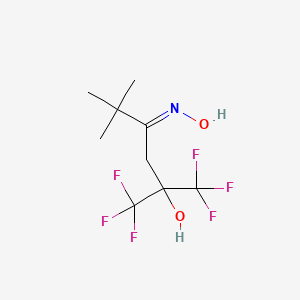
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)

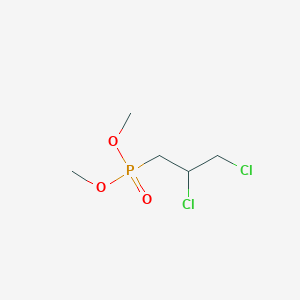
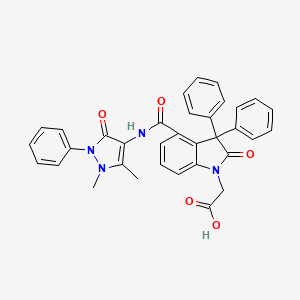
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
